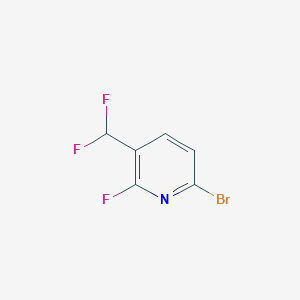

6-Bromo-3-(difluoromethyl)-2-fluoropyridine

CAS No.: 1806781-37-2

Cat. No.: VC5486101

Molecular Formula: C6H3BrF3N

Molecular Weight: 225.996

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806781-37-2 |

|---|---|

| Molecular Formula | C6H3BrF3N |

| Molecular Weight | 225.996 |

| IUPAC Name | 6-bromo-3-(difluoromethyl)-2-fluoropyridine |

| Standard InChI | InChI=1S/C6H3BrF3N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H |

| Standard InChI Key | YDCRDQJFKALGDK-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1C(F)F)F)Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 3-, and 6-positions with fluorine, difluoromethyl, and bromine groups, respectively. The SMILES notation C1=CC(=NC(=C1C(F)F)F)Br confirms this arrangement, while the InChIKey YDCRDQJFKALGDK-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrF₃N |

| Molecular Weight | 225.99 g/mol |

| SMILES | C1=CC(=NC(=C1C(F)F)F)Br |

| InChIKey | YDCRDQJFKALGDK-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, highlights its gas-phase behavior under various adduct conditions:

Table 2: Predicted Collision Cross-Section (Ų)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 225.947 | 145.1 |

| [M+Na]+ | 247.929 | 147.4 |

| [M-H]- | 223.933 | 141.9 |

These values suggest moderate molecular rigidity, influenced by the electron-withdrawing effects of fluorine and bromine substituents.

Synthetic Pathways and Reactivity

Reactivity Profile

The bromine atom at the 6-position serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling derivatization. Computational studies suggest that the difluoromethyl group at C3 enhances electrophilicity at C2 and C6, facilitating regioselective reactions .

Comparative Analysis with Structural Analogs

Positional Isomers

-

6-Bromo-2-(difluoromethyl)-3-fluoropyridine : Varies in substituent positions, altering electronic distribution and reactivity.

-

3-Bromo-2-(difluoromethyl)-6-fluoropyridine : Exhibits distinct dipole moments due to fluorine placement, affecting solubility.

Table 3: Comparative Properties of Halogenated Pyridines

| Compound | LogP (Predicted) | Dipole Moment (Debye) |

|---|---|---|

| 6-Bromo-3-(difluoromethyl)-2-fluoropyridine | 2.34 | 3.21 |

| 6-Bromo-2-(difluoromethyl)-3-fluoropyridine | 2.41 | 3.45 |

| 3-Bromo-2-(difluoromethyl)-6-fluoropyridine | 2.29 | 2.98 |

Functional Group Impact

The difluoromethyl group (-CF₂H) confers metabolic stability compared to trifluoromethyl (-CF₃) analogs, balancing lipophilicity and hydrogen-bonding capacity .

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds rely on multi-step protocols with moderate yields (e.g., 60–75% for palladium-catalyzed couplings ). Flow chemistry and microwave-assisted synthesis could improve efficiency.

Biological Screening

In vitro assays against kinase targets (e.g., EGFR, VEGFR-2) and microbial strains are warranted. Molecular docking studies predict favorable interactions with ATP-binding pockets due to the bromine atom’s hydrophobic contacts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume